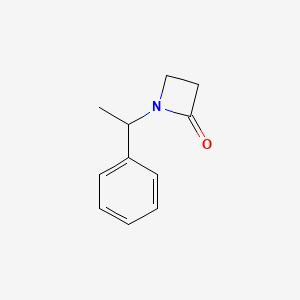
1-(1-Phenylethyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Phenylethyl)azetidin-2-one is a heterocyclic compound belonging to the azetidinone family, which is characterized by a four-membered lactam ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Phenylethyl)azetidin-2-one can be synthesized through the phase-transfer catalyzed cyclization of racemic and optically active N-substituted β-amino acids. The β-amino acids are obtained by adding α-phenylethylamine to substituted acrylic acids . The cyclization process involves the use of a phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate, to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale synthesis of β-amino acids followed by their cyclization under controlled conditions. The use of phase-transfer catalysts and optimized reaction parameters ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Phenylethyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The azetidinone ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include substituted azetidinones, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1-Phenylethyl)azetidin-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(1-Phenylethyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of transpeptidase enzymes, which are essential for bacterial cell-wall synthesis, thereby exhibiting antimicrobial properties . Additionally, its structural features allow it to interact with various biological pathways, leading to diverse pharmacological effects .
Comparison with Similar Compounds
- 1-(3,4,5-Trimethoxyphenyl)azetidin-2-one
- 3-(3,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 4,4-Bis-(4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
Uniqueness: 1-(1-Phenylethyl)azetidin-2-one is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its ability to serve as a precursor for various biologically active molecules sets it apart from other similar compounds .
Properties
CAS No. |
101067-47-4 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-(1-phenylethyl)azetidin-2-one |
InChI |
InChI=1S/C11H13NO/c1-9(12-8-7-11(12)13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI Key |
QSOVXLAPMHZZKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine}](/img/structure/B14341214.png)
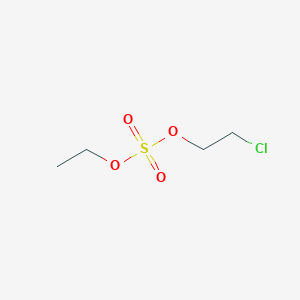
![Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate](/img/structure/B14341236.png)
![4-Methylhexahydro-4H-furo[2,3-b]pyran](/img/structure/B14341240.png)
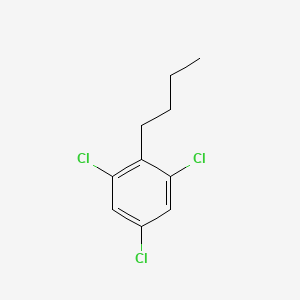
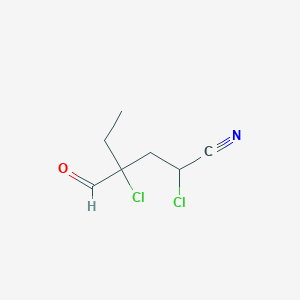
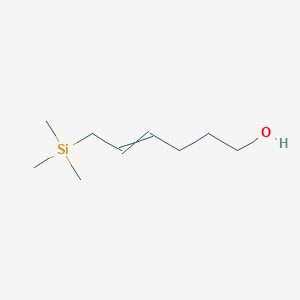

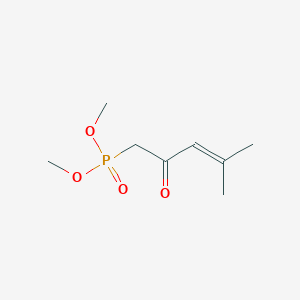
![L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]-](/img/structure/B14341276.png)
![N-Butyl-2-[(2-nitrophenoxy)methyl]aniline](/img/structure/B14341284.png)

